molecular formula C14H14N2O3 B270741 2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE

2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE

Cat. No.: B270741
M. Wt: 258.27 g/mol
InChI Key: MVXIUNOYMKZWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyridyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE typically involves the reaction of 2,4-dimethoxybenzoic acid with 3-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE is unique due to the presence of both methoxy and pyridyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2,4-dimethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H14N2O3/c1-18-11-5-6-12(13(8-11)19-2)14(17)16-10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17)

InChI Key

MVXIUNOYMKZWPV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.